(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid: is a derivative of D-Proline, an amino acid that plays a crucial role in protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid typically involves the acetylation of D-Proline. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 4th position. Common reagents used in this process include acetic anhydride and a base such as pyridine. The reaction is usually conducted at room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
L-Proline, 4-(acetyloxy)-, (4S)-: Similar in structure but differs in the stereochemistry of the proline ring.
D-Proline, 4-(hydroxy)-, (4S)-: Contains a hydroxyl group instead of an acetyloxy group.
D-Proline, 4-(methoxy)-, (4S)-: Features a methoxy group at the 4th position.
Uniqueness
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional group, which confer distinct chemical and biological properties
Properties
CAS No. |
142796-93-8 |
---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2R,4S)-4-acetyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11)/t5-,6+/m0/s1 |
InChI Key |
OQWHXHYZFMIILA-NTSWFWBYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](NC1)C(=O)O |
SMILES |
CC(=O)OC1CC(NC1)C(=O)O |
Canonical SMILES |
CC(=O)OC1CC(NC1)C(=O)O |
Synonyms |
D-Proline, 4-(acetyloxy)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.